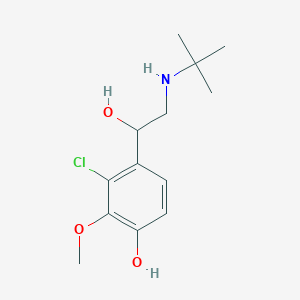

4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves processes like atom transfer radical polymerization of 2-(tert-butylamino)ethyl methacrylate and the use of 2-(tert-butylamino)ethanol in the synthesis of other compounds .Chemical Reactions Analysis

The chemical reactions involving related compounds like 2-(tert-butylamino)ethyl methacrylate and 2-(tert-butylamino)ethanol have been studied. For instance, the reaction mechanisms between these compounds and CO2 were investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “2-(tert-butylamino)ethyl methacrylate” and “4-[2-(tert-butylamino)ethyl]phenol” have been documented. For instance, “2-(tert-butylamino)ethyl methacrylate” has a molecular weight of 185.26 g/mol and is a combustible liquid . “4-[2-(tert-butylamino)ethyl]phenol” has a molecular weight of 193.28 g/mol .Applications De Recherche Scientifique

Catalytic Applications in Synthesis

Butylated hydroxy anisoles, derivatives of 4-methoxyphenol, are valuable food antioxidants produced through alkylation. Studies like the one by Yadav & Rahuman (2003) demonstrate the efficacy of solid acids in synthesizing these compounds, emphasizing their potential in less polluting, efficient production processes.

Pharmaceutical Agent Degradation

In environmental applications, compounds like salbutamol (which includes a tert-butylamino group) undergo photocatalytic degradation under simulated solar irradiation using titanium dioxide. This process, detailed in the study by Sakkas et al. (2007), is crucial for assessing drug decomposition, identifying intermediate compounds, and evaluating mineralization and toxicity.

Antioxidant and Anti-inflammatory Properties

Research into the ortho dimer of butylated hydroxyanisole, a compound related to 4-methoxyphenol, has shown potential anti-inflammatory effects. Studies like Murakami et al. (2006) highlight its effectiveness in inhibiting inflammatory reactions and gene expression in macrophages.

Complex Formation and Chemical Reactions

The chemical structure of 4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol allows it to form complexes with metals, contributing to various chemical reactions. For instance, Orio et al. (2010) explore spin interactions in zinc complexes of Schiff and Mannich bases, which include derivatives of 4-methoxyphenol.

Photocatalytic Applications

Compounds with tert-butylamino groups, similar to this compound, are used in photocatalytic applications. Research like that by V. Sakkas et al. (2007) demonstrates the degradation of pharmaceutical agents in aqueous titanium dioxide suspensions under simulated solar irradiation.

Biochemical Research

The biochemical properties of this compound and its derivatives are also being studied. For example, M. Ratnikov et al. (2011) researched dirhodium-catalyzed phenol and aniline oxidations, which are crucial for understanding the biochemical reactions and interactions in various environments.

Safety and Hazards

The safety data sheets for related compounds like “2-(tert-butylamino)ethyl methacrylate” and “4-[2-(tert-butylamino)ethyl]phenol” provide information on their hazards. For example, “2-(tert-butylamino)ethyl methacrylate” is classified as a combustible liquid and can cause severe skin burns and eye damage . “4-[2-(tert-butylamino)ethyl]phenol” is also classified as a highly flammable liquid and vapor .

Propriétés

IUPAC Name |

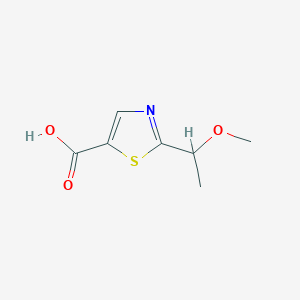

4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chloro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO3/c1-13(2,3)15-7-10(17)8-5-6-9(16)12(18-4)11(8)14/h5-6,10,15-17H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQGQLZSAFQSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=C(C(=C(C=C1)O)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)

![tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate](/img/structure/B1376056.png)

![Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376061.png)

![5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1376063.png)

![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1376073.png)